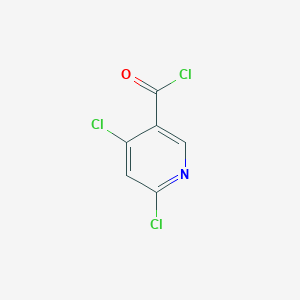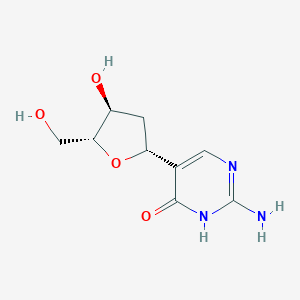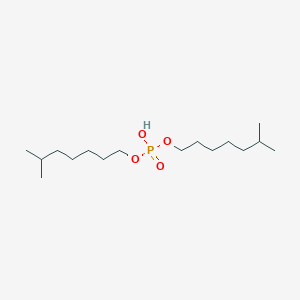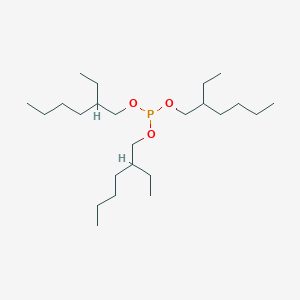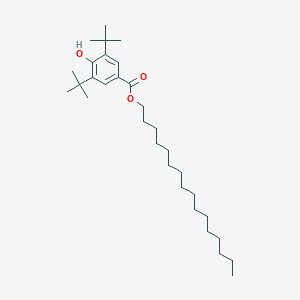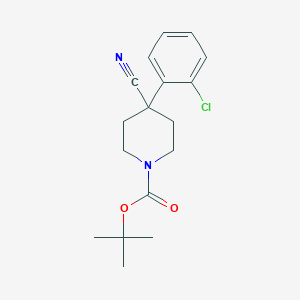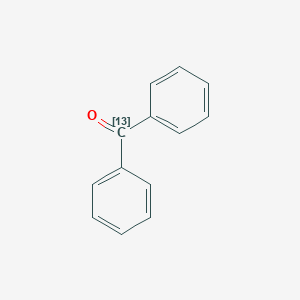
Benzophenone-carbonyl-13C
Vue d'ensemble
Description
Benzophenone-carbonyl-13C, also known as Diphenylmethanone-13C, is an organic compound with the molecular formula (C6H5)2 13CO . It has a molecular weight of 183.21 g/mol . The compound is used in various applications, including as an ingredient in sunscreens to absorb UV radiation .
Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl groups attached to a carbonyl group . The carbon of the carbonyl group is a Carbon-13 isotope . The InChI string for this compound is InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i13+1 .
Physical And Chemical Properties Analysis
This compound is a solid compound . It has a boiling point of 305 °C and a melting point of 47-51 °C . The compound has a topological polar surface area of 17.1 Ų .
Applications De Recherche Scientifique
NMR Studies of Carbonyl Carbon in Benzophenone : Kempf et al. (1972) investigated the resonance of the carbonyl carbon in benzophenone using Fourier transform NMR, providing insights into the orientations of the major axis systems of the chemical shift tensor relative to crystallographic axes in the compound (Kempf, Spiess, Haeberlen, & Zimmermann, 1972).
ENDOR Studies of Triplet Excited Benzophenone : Hochstrasser, Scott, & Zewail (1978) explored the ENDOR spectrum of substituted benzophenone, revealing details about hyperfine tensor and fine structure constants, which are crucial for understanding the molecular structure and dynamics of this compound (Hochstrasser, Scott, & Zewail, 1978).
Analysis of Chemical Shift in Organic Solids : Kempf et al. (1974) conducted a study on the resonance of carbonyl and carboxyl carbons in benzophenone and related compounds, offering significant insights into the shielding tensor and molecular orbital contributions in these substances (Kempf, Spiess, Haeberlen, & Zimmermann, 1974).
Spin Density Studies in Triplet Benzophenone : Chan & Mushlin (1979) analyzed the lowest photoexcited triplet state of benzophenone, utilizing optically detected ENDOR to determine hyperfine coupling tensors, contributing to the understanding of molecular spin densities and electron localization (Chan & Mushlin, 1979).
Magnetic Resonance Spectra Analysis : Mucha & Pratt (1977) described the angular dependence of optically detected magnetic resonance spectra of triplet states of benzophenone, including -benzophenone, providing valuable data on spin–spin and spin–orbit contributions (Mucha & Pratt, 1977).
Safety and Hazards
Orientations Futures
Relevant Papers
Several papers have been published on benzophenone compounds, including Benzophenone-carbonyl-13C. For instance, a paper titled “Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings and Calculated Torsional Angles” discusses the conformational properties of some benzophenones . Another paper titled “Carbon-13 Isotope Effects in 13C NMR Spectra of Some Carbonyl Compounds” provides data on the NMR spectra of various aromatic carbonyl compounds .
Mécanisme D'action
Target of Action
Benzophenone-carbonyl-13C, also known as Diphenylmethanone-13C, is a variant of Benzophenone where the carbonyl carbon is replaced with Carbon-13 Benzophenone, a related compound, has been found to interact with human proteins such as ache, bche, and ces1 .
Mode of Action
Benzophenones, in general, are known to absorb uv radiation . They protect the skin from harmful effects of ultraviolet light by chemically absorbing light energy (photons) .
Biochemical Pathways
Natural benzophenones have been found to exhibit a range of biological activities including antifungal, antihiv, antimicrobial, antioxidant, antiviral, and cytotoxic effects .
Result of Action
Benzophenones are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by light and moisture . Furthermore, it’s classified as very toxic to aquatic life with long-lasting effects , indicating that its action and stability can be significantly influenced by the environmental context.
Propriétés
IUPAC Name |
diphenyl(113C)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCWEUUXYIKHB-KCKQSJSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457552 | |
| Record name | Diphenyl(~13~C)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32488-48-5 | |
| Record name | Diphenyl(~13~C)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32488-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the triplet state of Benzophenone-carbonyl-13C?
A1: The triplet state of a molecule, though short-lived, plays a crucial role in various photochemical and photophysical processes. By investigating the triplet state of this compound, researchers gain insights into its electronic structure, magnetic properties, and potential reactivity. This information is valuable for understanding its behavior in photochemical reactions and its potential applications in areas like photocatalysis and molecular electronics.
Q2: How does the incorporation of Carbon-13 in this compound aid in the ODMR studies?
A2: The presence of Carbon-13 introduces hyperfine interactions in the ODMR spectra of this compound. These hyperfine splittings, as observed in the study [], provide valuable information about the distribution of electron spin density within the molecule, particularly around the carbonyl group. This allows researchers to map the electronic structure of the triplet state and gain a deeper understanding of its properties.
Q3: What key insights about the structure of this compound were obtained from the ODMR studies?
A3: The analysis of Carbon-13 hyperfine splittings in the ODMR spectra provided estimations of orbital spin densities within the molecule. Specifically, the study [] suggests that the C1–C(O) –C1′ fragment of this compound is planar based on the obtained spin density values. This structural information is crucial for understanding the molecular conformation and its influence on the triplet state properties of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
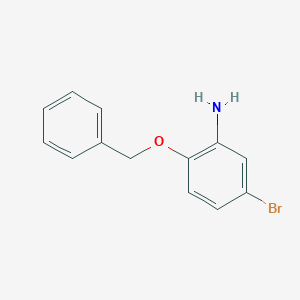

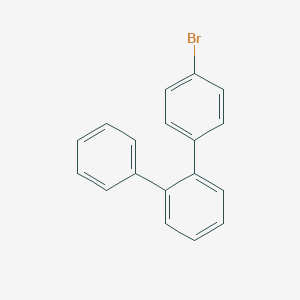

![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)
![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)
